molecular formula C13H16ClNO B13482822 (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol

(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol

Cat. No.: B13482822
M. Wt: 237.72 g/mol
InChI Key: FCYXWIQTXAWRQK-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound characterized by its unique bicyclic structure This compound features a chlorophenyl group attached to a bicyclic azabicycloheptane ring system, with a methanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves multiple steps, starting with the formation of the bicyclic azabicycloheptane ring system. This can be achieved through a series of cyclization reactions, often using starting materials such as 4-chlorobenzyl chloride and azabicyclo[3.1.1]heptane derivatives. The reaction conditions usually involve the use of strong bases and solvents like dichloromethane or toluene, under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amines or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-al or 5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-oic acid.

    Reduction: Formation of 5-(phenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol.

    Substitution: Formation of 5-(4-aminophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol.

Scientific Research Applications

(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Bromophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a bromine atom instead of chlorine.

    (5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a methyl group instead of chlorine.

    (5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13/h1-4,15-16H,5-9H2

InChI Key

FCYXWIQTXAWRQK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=CC=C(C=C3)Cl)CO

Origin of Product

United States

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